molecular formula C20H22N2OS B2617881 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207010-04-5

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

カタログ番号 B2617881
CAS番号: 1207010-04-5
分子量: 338.47
InChIキー: CKOWHQDJHBTSFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It belongs to the class of Janus kinase (JAK) inhibitors, which are designed to block the activity of JAK enzymes that play a key role in the signaling pathways of immune cells.

作用機序

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole specifically targets JAK3, which is predominantly expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, the drug blocks the downstream signaling of cytokine receptors such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of immune cells. This leads to a reduction in the production of pro-inflammatory cytokines and a suppression of the immune response.
Biochemical and Physiological Effects:
2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has been shown to have a selective and reversible inhibition of JAK3, with minimal off-target effects on other JAK isoforms. The drug has a half-life of approximately 8 hours and is metabolized by the liver. It has been found to be well-tolerated in clinical trials, with a low incidence of adverse events. However, long-term safety and efficacy studies are still ongoing.

実験室実験の利点と制限

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole is a valuable tool for studying the JAK-STAT signaling pathway and its role in autoimmune diseases. It can be used in vitro to investigate the effects of JAK3 inhibition on immune cell function and cytokine production. In vivo studies in animal models can provide insights into the pharmacokinetics and pharmacodynamics of the drug, as well as its efficacy in disease models. However, the use of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole in lab experiments should be carefully controlled and monitored, as it can have immunosuppressive effects that may interfere with the normal immune response.

将来の方向性

There are several potential future directions for the development and application of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole. One area of interest is the use of JAK inhibitors in combination with other immunomodulatory drugs, such as biologics, to achieve a synergistic effect in treating autoimmune diseases. Another direction is the exploration of JAK3 inhibition in other disease contexts, such as cancer and viral infections, where the JAK-STAT pathway is dysregulated. Additionally, further research is needed to fully understand the long-term safety and efficacy of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole in clinical use.

合成法

The synthesis of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole involves several steps of chemical reactions, starting from commercially available starting materials. The key intermediate is the cyclopentylthio derivative, which is then coupled with furan-2-ylmethyl and p-tolyl groups to form the final product. The synthetic route has been optimized to achieve high yield and purity of the compound.

科学的研究の応用

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating autoimmune diseases. It has shown promising results in reducing the symptoms of rheumatoid arthritis and psoriasis, as well as other autoimmune disorders such as inflammatory bowel disease and multiple sclerosis. The drug works by inhibiting the JAK-STAT signaling pathway, which is involved in the production of inflammatory cytokines and growth factors.

特性

IUPAC Name

2-cyclopentylsulfanyl-1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-15-8-10-16(11-9-15)19-13-21-20(24-18-6-2-3-7-18)22(19)14-17-5-4-12-23-17/h4-5,8-13,18H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOWHQDJHBTSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。